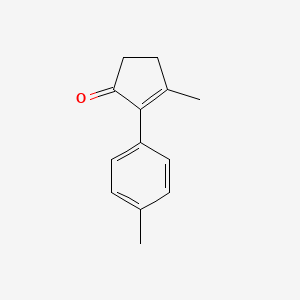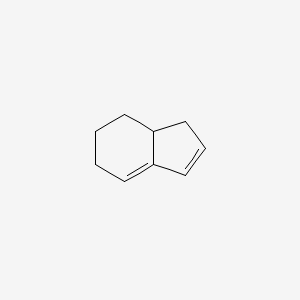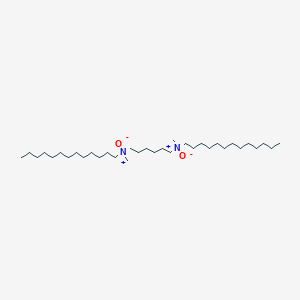
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two tridecyl chains attached to a hexane backbone with dimethylamine groups at both ends. The presence of the N-oxide functional group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide typically involves multiple steps:
Formation of the Hexane Backbone: The initial step involves the preparation of the hexane-1,6-diamine backbone. This can be achieved through the hydrogenation of adiponitrile, resulting in hexane-1,6-diamine.
Attachment of Tridecyl Chains: The next step involves the alkylation of hexane-1,6-diamine with tridecyl bromide under basic conditions to form N1,N~6~-ditridecylhexane-1,6-diamine.
Dimethylation: The dimethylation of the amine groups is carried out using formaldehyde and formic acid, resulting in N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Oxidation: Finally, the oxidation of the dimethylamine groups to N-oxide is performed using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the N-oxide functional group.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and N-oxide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized amine derivatives.
Reduction: N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
科学研究应用
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the N-oxide group can participate in redox reactions, generating reactive oxygen species that further contribute to its bioactivity.
相似化合物的比较
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the tridecyl chains and N-oxide group.
N~1~,N~6~-Ditridecylhexane-1,6-diamine: Lacks the dimethylamine and N-oxide groups.
Hexane-1,6-diamine: Lacks the tridecyl chains, dimethylamine, and N-oxide groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is unique due to its combination of long hydrophobic tridecyl chains, dimethylamine groups, and the N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
71182-05-3 |
|---|---|
分子式 |
C34H72N2O2 |
分子量 |
540.9 g/mol |
IUPAC 名称 |
N,N'-dimethyl-N,N'-di(tridecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C34H72N2O2/c1-5-7-9-11-13-15-17-19-21-23-27-31-35(3,37)33-29-25-26-30-34-36(4,38)32-28-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3 |
InChI 键 |
QTLZEUIHXFSFKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCC)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


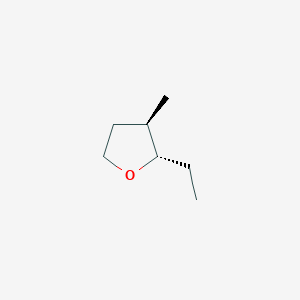

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
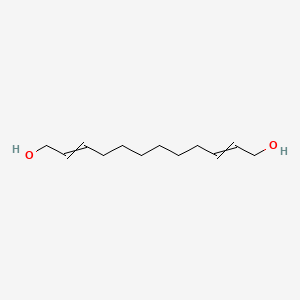

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)


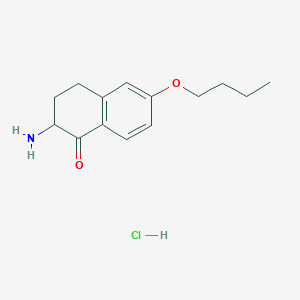
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)


